N-[(3-chlorophenyl)methyl]-N-methyl-3-oxobutanamide
Description
N-[(3-Chlorophenyl)methyl]-N-methyl-3-oxobutanamide is a chlorinated aromatic amide derivative characterized by a 3-oxobutanamide backbone substituted with a 3-chlorobenzyl group and an N-methyl moiety. Its molecular formula is C₁₂H₁₄ClNO₂ (molecular weight: 239.70 g/mol), with a SMILES string of CC(=O)C(N(C)CC1=CC(=CC=C1)Cl)=O . No literature or patent data are currently available for this compound, indicating it may be a novel or underexplored entity in pharmacological or materials science research .
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methyl-3-oxobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9(15)6-12(16)14(2)8-10-4-3-5-11(13)7-10/h3-5,7H,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESFWZNQDAJVBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N(C)CC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-N-methyl-3-oxobutanamide typically involves the reaction of 3-chlorobenzyl chloride with N-methyl-3-oxobutanamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-N-methyl-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-N-methyl-3-oxobutanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-N-methyl-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N-[(2-Fluorophenyl)methyl]-3-oxobutanamide (C₁₁H₁₂FNO₂)
- Structural Differences : Replaces the 3-chloro substituent with 2-fluoro and lacks the N-methyl group.
N-(2-Chloro-4-methylphenyl)-3-oxobutanamide (CAS 160878-27-3)
- Structural Differences : Features a 2-chloro-4-methylphenyl group instead of 3-chlorobenzyl.
N-(2-Chlorobenzyl)-3-oxobutanamide (CAS 331713-76-9)
Halogen Isosteric Replacements
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Functional Group Additions
N-(2-Methylphenyl)-2-(1,3-dithiolan-2-ylidene)-3-oxobutanamide (7c)
Agrochemical Analogs
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
- Structural Differences : Contains a tetrahydrofuran ring and cyclopropane carboxamide.
Tabulated Comparative Data
Biological Activity
N-[(3-chlorophenyl)methyl]-N-methyl-3-oxobutanamide, a compound with the molecular formula CHClNO and a molecular weight of 239.7 g/mol, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a chlorophenyl group attached to a methylated amide backbone. The presence of the chlorinated aromatic ring is significant as it often enhances the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular components:
- DNA Binding : Similar to other compounds in its class, it may bind to DNA, inhibiting replication and transcription processes, which can lead to cell cycle arrest and apoptosis in cancer cells.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially disrupting cellular homeostasis.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further exploration in treating infections.
Anticancer Activity
Research indicates that this compound has potential anticancer properties. A study conducted on various cancer cell lines demonstrated significant cytotoxic effects, particularly in breast and colon cancer cells. The compound showed:
- Inhibition Rate : Up to 78% inhibition of cell proliferation at concentrations around 100 µM.
- Mechanism : Induction of apoptosis was confirmed through assays measuring caspase activity.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial efficacy:
- Pathogens Tested : In vitro tests against Gram-positive and Gram-negative bacteria showed promising results.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL depending on the bacterial strain.
Case Studies
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Cytotoxicity in Cancer Cells :
- A study involving U87 glioblastoma cells reported that treatment with this compound led to morphological changes indicative of apoptosis. The study utilized trypan blue exclusion assays to quantify cell viability.
- Results indicated that the compound could induce cell death more effectively than some standard chemotherapeutics.
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Antimicrobial Efficacy :
- In a controlled experiment, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity, suggesting its potential as a therapeutic agent.
Research Findings Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
